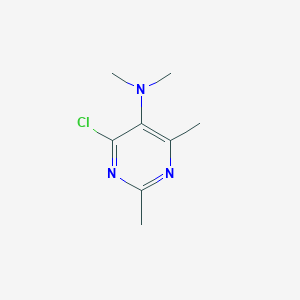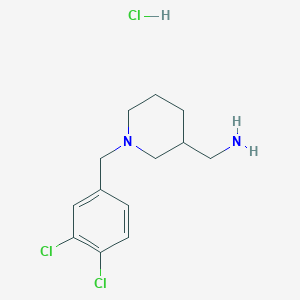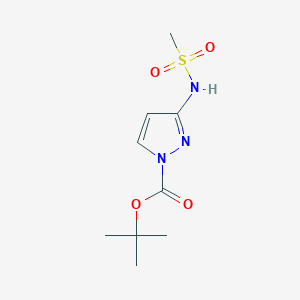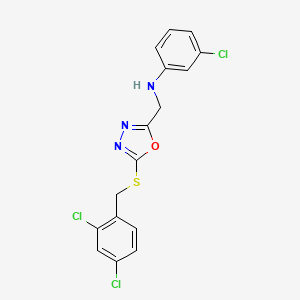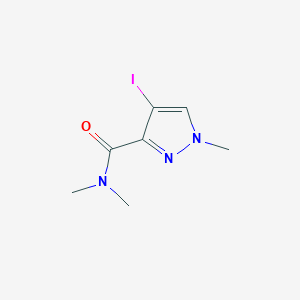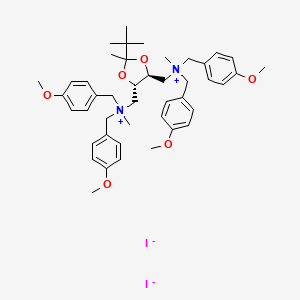
N,N'-(((4S,5S)-2-(tert-Butyl)-2-methyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(N-(4-methoxybenzyl)-1-(4-methoxyphenyl)-N-methylmethanaminium) iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(((4S,5S)-2-(tert-Butyl)-2-methyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(N-(4-methoxybenzyl)-1-(4-methoxyphenyl)-N-methylmethanaminium) iodide is a complex organic compound. It features a dioxolane ring, methylene bridges, and methoxybenzyl groups, making it a molecule of interest in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the dioxolane ring, introduction of tert-butyl and methyl groups, and subsequent attachment of methoxybenzyl and methoxyphenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts would be crucial for each step.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound may undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing specific functional groups.
Substitution: Replacing one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions but could include modified versions of the original compound with different functional groups or oxidation states.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biology, it might be studied for its interactions with biological molecules, potential as a drug candidate, or effects on cellular processes.
Medicine
In medicine, it could be explored for therapeutic applications, such as targeting specific pathways or receptors in disease treatment.
Industry
In industry, it might find applications in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action would involve the compound’s interaction with molecular targets, such as enzymes, receptors, or nucleic acids. This could include binding to active sites, altering molecular conformations, or modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other dioxolane derivatives, methoxybenzyl compounds, or methoxyphenyl compounds.
Uniqueness
This compound’s uniqueness could lie in its specific combination of functional groups and structural features, which might confer unique chemical reactivity or biological activity.
Conclusion
N,N’-(((4S,5S)-2-(tert-Butyl)-2-methyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(N-(4-methoxybenzyl)-1-(4-methoxyphenyl)-N-methylmethanaminium) iodide is a complex and potentially versatile compound with applications across various scientific disciplines
Properties
Molecular Formula |
C44H60I2N2O6 |
|---|---|
Molecular Weight |
966.8 g/mol |
IUPAC Name |
[(4S,5S)-5-[[bis[(4-methoxyphenyl)methyl]-methylazaniumyl]methyl]-2-tert-butyl-2-methyl-1,3-dioxolan-4-yl]methyl-bis[(4-methoxyphenyl)methyl]-methylazanium;diiodide |
InChI |
InChI=1S/C44H60N2O6.2HI/c1-43(2,3)44(4)51-41(31-45(5,27-33-11-19-37(47-7)20-12-33)28-34-13-21-38(48-8)22-14-34)42(52-44)32-46(6,29-35-15-23-39(49-9)24-16-35)30-36-17-25-40(50-10)26-18-36;;/h11-26,41-42H,27-32H2,1-10H3;2*1H/q+2;;/p-2/t41-,42-;;/m0../s1 |
InChI Key |
MLPLPMKXZJRMFD-ZLIAPTQLSA-L |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)C[N+](C)(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC)C[N+](C)(CC4=CC=C(C=C4)OC)CC5=CC=C(C=C5)OC)C(C)(C)C.[I-].[I-] |
Canonical SMILES |
CC1(OC(C(O1)C[N+](C)(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC)C[N+](C)(CC4=CC=C(C=C4)OC)CC5=CC=C(C=C5)OC)C(C)(C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


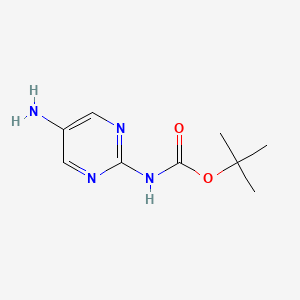
![Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11773261.png)
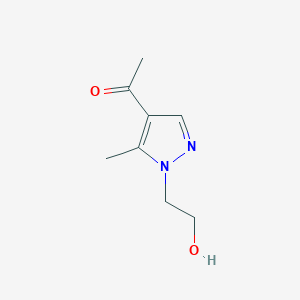
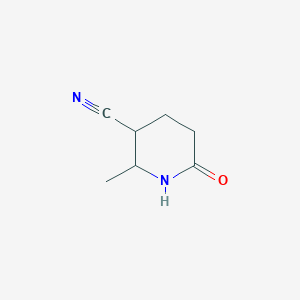
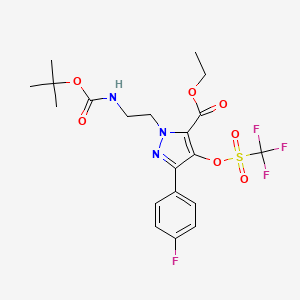
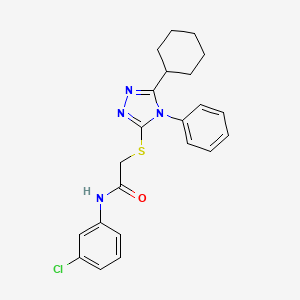

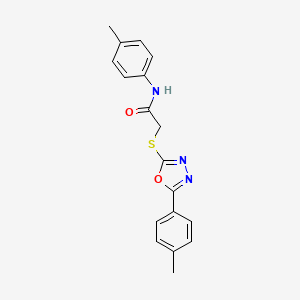
![(2R,6R)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B11773298.png)
